molecular formula C14H13NO3 B2979135 N-hydroxy-4-methoxy-N-phenylbenzamide CAS No. 13664-49-8

N-hydroxy-4-methoxy-N-phenylbenzamide

Cat. No. B2979135
CAS RN: 13664-49-8
M. Wt: 243.262
InChI Key: IMEJZBWBEXZVNP-UHFFFAOYSA-N
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Description

“N-hydroxy-4-methoxy-N-phenylbenzamide” is a chemical compound with the molecular formula C14H13NO3 . It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of “N-hydroxy-4-methoxy-N-phenylbenzamide” consists of a benzamide core with a methoxy group and a phenyl group attached . The molecular weight of this compound is 243.26 g/mol .


Physical And Chemical Properties Analysis

“N-hydroxy-4-methoxy-N-phenylbenzamide” has a molecular weight of 243.26 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 420.2±47.0 °C at 760 mmHg, and a flash point of 208.0±29.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Structural and Spectroscopic Analysis

The structure and absolute configuration of N-phenylbenzamide derivatives, including the impact of substituents on the amide group and the replacement of methoxy groups with hydroxy groups, have been studied using NMR spectrometry and X-ray crystallography. These studies are essential for understanding the molecular properties and potential applications in medicinal chemistry (Galal et al., 2018).

Antioxidant Properties

Research has shown that amino-substituted benzamide derivatives, including those with methoxy and hydroxy groups, exhibit significant antioxidant capacities. These findings are crucial for developing new antioxidant agents, potentially leading to therapeutic applications (Perin et al., 2018).

Antiviral Activity

N-phenylbenzamide derivatives have been synthesized and evaluated for their antiviral activities, especially against Enterovirus 71. Certain derivatives have shown promising results, suggesting potential for developing new antiviral drugs (Ji et al., 2013).

Electromechanical Properties

The relationship between structure and function in N-phenylbenzamide derivatives has been explored, particularly their potential in electronic applications like molecular rectification and conductance. Modifications like methoxy group functionalization can enhance these properties, indicating possible uses in nanoelectronics (Koenigsmann et al., 2016).

Corrosion Inhibition

Studies on N-phenyl-benzamides, particularly those with methoxy substituents, have demonstrated their effectiveness as corrosion inhibitors. This is particularly relevant for mild steel in acidic environments, providing insights into industrial applications for protecting metals (Mishra et al., 2018).

Anti-Hepatitis B Virus Activity

Specific N-phenylbenzamide derivatives have been identified as potential anti-HBV agents. These compounds have shown higher activity against both wild-type and drug-resistant HBV strains compared to conventional treatments, indicating their potential in antiviral therapy (Cui et al., 2020).

Biosensing Applications

N-phenylbenzamide derivatives have been used in the development of sensitive biosensors. For example, modified electrodes with these compounds have been employed for the determination of biomolecules like glutathione, showcasing their utility in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).

Safety And Hazards

While specific safety and hazard information for “N-hydroxy-4-methoxy-N-phenylbenzamide” is not available, it’s important to handle all chemical compounds with care. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

properties

IUPAC Name

N-hydroxy-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-9-7-11(8-10-13)14(16)15(17)12-5-3-2-4-6-12/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEJZBWBEXZVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-4-methoxy-N-phenylbenzamide

CAS RN

13664-49-8
Record name 4-METHOXY-N-PHENYLBENZOHYDROXAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

DBU (7.61 mg, 0.05 mmol) was added under argon to a solution of 4-methoxybenzaldehyde (136 mg, 1 mmol), nitrosobenzene (107 mg, 1 mmol) and catalyst (18.15 mg, 0.05 mmol) in dichloromethane (5 mL). The reaction mixture was stirred at room temperature for 10 min. The solvent was removed under vacuum, and the residue was purified by flash silica gel column chromatography using hexane and ethyl acetate as the eluents.
Name
Quantity
7.61 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
18.15 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
P Ayhan, AS Demir - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
Benzaldehyde lyase from the Pseudomonas fluorescens catalyzes the reaction of aromatic aldehydes with nitroso compounds and furnishes N‐arylhydroxamic acids in high yields. …
Number of citations: 21 onlinelibrary.wiley.com

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